molecular formula C23H20BrNO6S B2430430 2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate CAS No. 361179-81-9

2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2430430
CAS No.: 361179-81-9
M. Wt: 518.38
InChI Key: AAGUEJZXHYOVME-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a useful research compound. Its molecular formula is C23H20BrNO6S and its molecular weight is 518.38. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxyethyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUEJZXHYOVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a synthetic organic molecule with potential biological activities. Its structure incorporates a naphthofuran core, which is often associated with various pharmacological properties. This article explores its biological activity, synthesizing data from diverse research studies and case reports.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₁O₅S
  • Molecular Weight : 421.31 g/mol
  • IUPAC Name : this compound

The compound's structure features a methoxyethyl group and a sulfonamide moiety, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the bromobenzenesulfonamide group is particularly noteworthy for its potential to inhibit bacterial growth.

  • Case Study : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial folate synthesis pathways, which are crucial for DNA replication and cell division.

Anticancer Properties

Research has indicated that naphtho[1,2-B]furan derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

  • Research Findings : In vitro studies have shown that similar naphtho derivatives can inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported in the micromolar range, indicating potent activity.
CompoundCell LineIC50 (µM)
Naphtho derivative AMCF-715
Naphtho derivative BHeLa10
2-Methoxyethyl compoundMCF-7TBD

Anti-inflammatory Effects

The sulfonamide group is also known for its anti-inflammatory properties. Compounds with this moiety can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

  • Absorption : The methoxyethyl group may enhance solubility and absorption in biological systems.
  • Metabolism : Potential metabolic pathways include hydroxylation and conjugation, which could influence bioavailability.
  • Excretion : Predominantly renal elimination is expected due to the polar nature of the sulfonamide group.

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